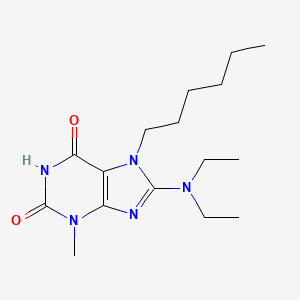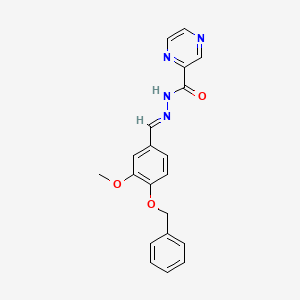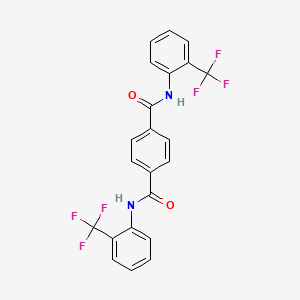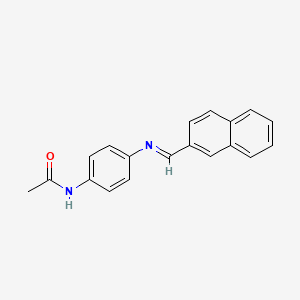
8-Diethylamino-7-hexyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Diethylamino-7-hexyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H27N5O2 and a molecular weight of 321.426 g/mol . This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields such as medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diethylamino-7-hexyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with diethylamine and hexyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Alkylation Reactions: Using alkyl halides to introduce the hexyl group.
Amination Reactions: Introducing the diethylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity, along with the use of industrial reactors and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Diethylamino-7-hexyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino or hexyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
Applications De Recherche Scientifique
8-Diethylamino-7-hexyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Diethylamino-7-hexyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Diethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-(Ethylamino)-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Diethylamino-7-hexyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino and hexyl groups contribute to its solubility, reactivity, and potential interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H27N5O2 |
|---|---|
Poids moléculaire |
321.42 g/mol |
Nom IUPAC |
8-(diethylamino)-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H27N5O2/c1-5-8-9-10-11-21-12-13(17-15(21)20(6-2)7-3)19(4)16(23)18-14(12)22/h5-11H2,1-4H3,(H,18,22,23) |
Clé InChI |
GVLOYUUIHWNJRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)
![4-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11993130.png)


![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)
![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)


![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)

